Methyl 2-(6-bromobenzofuran-3-YL)acetate
Description
Properties
Molecular Formula |
C11H9BrO3 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 2-(6-bromo-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C11H9BrO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5-6H,4H2,1H3 |
InChI Key |
UXAMKQMPBMLUKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=COC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of Benzofuran Core via Pechmann Condensation and Perkin Rearrangement
The benzofuran scaffold is constructed through a two-step process:
This method is well-documented as an efficient route to benzofuran derivatives, with the 6-bromo substituent introduced subsequently for further functionalization.
Regioselective Bromination at the 6-Position
Selective bromination at the 6-position of the benzofuran ring is critical for obtaining the target compound. The process involves:
- Installation of directing groups to enhance regioselectivity, such as electron-withdrawing carbonyl groups.
- Use of brominating agents under controlled conditions to avoid polybromination.
An example from indole analog synthesis demonstrates the installation of methyl carbonyl groups to direct bromination regioselectively to the 6-position, which is analogous to benzofuran systems:
Esterification and Transesterification to Methyl Ester
The methyl ester group can be introduced or optimized by:
- Transesterification of ethyl esters using dimethyl carbonate and sodium hydride.
- Hydrolysis of methyl esters under mild conditions to optimize yield and purity.
Hydrolysis conditions are optimized to avoid toxic reagents such as sodium cyanide, favoring potassium hydroxide in methanol:water mixtures.
Detailed Experimental Procedures and Findings
Example Preparation Procedure
A representative synthesis of this compound involves:
Formation of benzofuran core : Pechmann condensation of a substituted phenol with ethyl 4-chloroacetoacetate, followed by Perkin rearrangement in sodium hydroxide solution to yield the benzofuran intermediate.
Bromination : Selective bromination at the 6-position using a brominating agent under conditions facilitated by directing groups installed on the molecule.
Esterification : Conversion of the ester group to the methyl ester via transesterification using dimethyl carbonate and sodium hydride.
Purification : The crude product is dried over magnesium sulfate, concentrated under reduced pressure, and purified by flash column chromatography on silica gel using petroleum ether as the eluent.
Reaction Conditions Summary Table
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pechmann condensation | Substituted phenol + ethyl 4-chloroacetoacetate, acid catalyst | Reflux or heating | Several hours | Moderate | Forms coumarin intermediate |
| Perkin rearrangement | Sodium hydroxide, heating | Elevated (e.g., 100 °C) | Few hours | High | Converts coumarin to benzofuran |
| Bromination | Brominating agent (e.g., N-bromosuccinimide) | Room temperature or mild heating | Hours | Good | Regioselective at 6-position |
| Transesterification | Dimethyl carbonate + sodium hydride | Room temperature | Hours | High | Converts ethyl ester to methyl ester |
| Hydrolysis (optional) | Potassium hydroxide in methanol:water (9:1) | Room temperature | Hours | High | Avoids toxic reagents |
Analytical and Purification Techniques
- Drying agents such as magnesium sulfate are used to remove residual water from organic phases.
- Concentration under reduced pressure is employed to isolate crude products without decomposition.
- Flash column chromatography on silica gel with petroleum ether as eluent is the main purification method to afford pure this compound.
- Thin-layer chromatography (TLC) is used to monitor reaction progress and purity, with typical retention factors (Rf) around 0.70 in petroleum ether.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromobenzofuran-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and dehalogenated products.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(6-bromobenzofuran-3-yl)acetate is a chemical compound with a benzofuran structure, featuring a bromine atom at the 6th position and a methyl ester group on the acetic acid moiety. It has a molecular weight of approximately 283.09 g/mol. The compound is used in various scientific research applications, especially in medicinal chemistry, biological studies, and materials science.
Scientific Research Applications
This compound serves as a building block for synthesizing potential therapeutic agents, including antibacterial and anticancer compounds. Derivatives of benzofuran have shown antimicrobial, anti-inflammatory, and anticancer properties. Modifications to the benzofuran scaffold can enhance binding affinity to biological targets, potentially leading to new therapeutic agents against various diseases.
Medicinal Chemistry
- Building Block for Drug Synthesis this compound is utilized in medicinal chemistry as a building block for synthesizing potential therapeutic agents.
- Enzyme Inhibition and Receptor Binding The compound is also valuable in studies related to enzyme inhibition and receptor binding. It may act as an inhibitor of enzymes or receptors by binding to their active sites. The bromine atom and the ester group enhance the compound’s binding affinity and specificity. It can be used to develop new drugs targeting specific biological pathways.
- Antivulence Agents Derivatives of this compound can bind effectively to hydrophobic grooves in proteins, suggesting potential as antivirulence agents.
Case Study: EcDsbA Inhibitors
Fragment-based approaches have identified benzofuran fragments as inhibitors of EcDsbA. The 6-bromo substituent was identified as a site for chemical elaboration . hit compound, 2-(6-bromobenzofuran-3-yl)acetic acid, was chemically modified at several positions around the scaffold .
Biological Studies
- Enzyme and Receptor Interactions this compound is used to study interactions with specific molecular targets.
Materials Science
- Organic Electronic Materials and Polymers The compound is employed in developing organic electronic materials and polymers.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation Oxidation can form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction Reduction reactions can convert the ester group to an alcohol or the bromine atom to a hydrogen atom. Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
- Substitution The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromobenzofuran-3-YL)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites. The bromine atom and the ester group play crucial roles in enhancing the compound’s binding affinity and specificity. The molecular pathways involved may include inhibition of bacterial enzymes or modulation of signaling pathways in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares Methyl 2-(6-bromobenzofuran-3-yl)acetate with structurally related benzofuran derivatives, focusing on substituent effects and functional groups:
Key Observations:
- Bromine Position : The 6-bromo substitution in the target compound contrasts with the 5-bromo isomer (e.g., Methyl 2-(5-bromobenzofuran-3-yl)acetate). The 6-position bromine may induce steric hindrance in enzyme binding compared to the 5-position, affecting biological activity .
- Functional Groups : Replacement of the ester (-OAc) with a carboxylic acid (-COOH) (e.g., 2-(6-methoxybenzofuran-3-yl)acetic acid) increases polarity and hydrogen-bonding capacity, critical for solubility and target interaction .
- Sulfur-Containing Derivatives : Sulfinyl or sulfanyl groups (e.g., Methyl 2-(5-bromo-3-methylsulfinyl-benzofuran-2-yl)acetate) introduce additional hydrogen-bond acceptors and influence crystal packing via interactions like C–H⋯π or Br⋯S contacts .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Methyl 2-(6-bromobenzofuran-3-yl)acetate, and how is purity optimized?
- Methodology : A typical synthesis involves the base-mediated hydrolysis of precursor esters. For example, refluxing ethyl 2-(halobenzofuran-yl)acetate derivatives with potassium hydroxide in a methanol-water mixture (1:1 v/v) for 5 hours, followed by acidification and purification via column chromatography (ethyl acetate/hexane gradients) achieves high purity (>95%) . Purity is confirmed using TLC (Rf values) and GC analysis.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assigns aromatic protons (δ 7.3–8.1 ppm) and methyl/methylene groups (δ 3.0–4.0 ppm) .
- EI-MS : Identifies molecular ion peaks (e.g., m/z 330 [M+] for brominated derivatives) .
- Melting Point : Confirms crystalline purity (e.g., 405–406 K for analogous compounds) .
Q. How are intermediate compounds (e.g., benzofuran precursors) validated during synthesis?
- Methodology : Intermediates like 5-bromo-3-methylsulfinylbenzofuran derivatives are characterized via X-ray crystallography. Planarity of the benzofuran ring (mean deviation <0.02 Å) and hydrogen-bonding motifs (e.g., O–H⋯O interactions) confirm structural integrity .
Advanced Research Questions
Q. How can contradictions in crystallographic data for bromobenzofuran derivatives be resolved?
- Methodology :
- Software Tools : SHELXL refines structures against high-resolution data, addressing outliers via parameter constraints (e.g., thermal displacement parameters) .
- Hydrogen Bond Analysis : Validate intermolecular interactions (e.g., C–H⋯π, O–H⋯O) using Mercury or OLEX2. For example, C–H⋯π interactions stabilize crystal packing with distances ~3.9 Å .
Q. What strategies are effective for analyzing intermolecular interactions in crystal structures of halogenated benzofurans?
- Methodology :
- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., Br⋯H interactions account for ~15% in brominated analogs) .
- Energy Frameworks (CrystalExplorer) : Visualizes dominant interaction energies (e.g., dispersion forces in hydrophobic regions) .
Q. How can fragment-based screening approaches optimize biological activity studies for this compound?
- Methodology :
- In Silico Docking (AutoDock Vina) : Identifies binding pockets (e.g., hydrophobic grooves in E. coli DsbA, KD ~350 μM) .
- 3D-QSAR Models : Correlate substituent effects (e.g., bromine position) with inhibitory activity using CoMFA/CoMSIA .
Methodological Guidance for Data Interpretation
Q. How to address low reproducibility in synthetic yields for bromobenzofuran esters?
- Troubleshooting :
- Reaction Monitoring : Use in situ IR to track ester hydrolysis (C=O peak at ~1700 cm⁻¹).
- Oxidation Control : For sulfoxide derivatives, stoichiometric 3-chloroperoxybenzoic acid ensures complete conversion (86% yield) .
Q. What computational tools are recommended for modeling supramolecular assemblies of this compound?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
